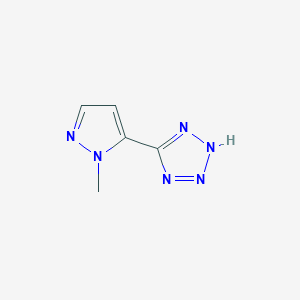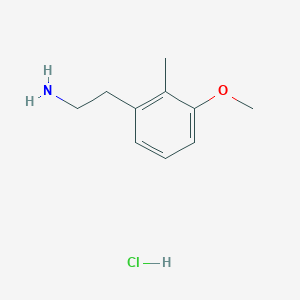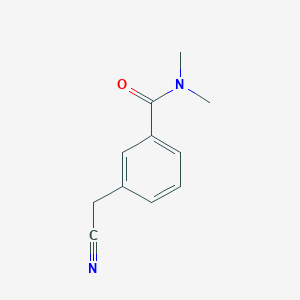
7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
描述
7,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, or simply 4-one, is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. It is a derivative of benzopyran, a polycyclic aromatic compound, and has a unique chemical structure that enables it to interact with a wide range of biological molecules. 4-one has been used in a variety of laboratory experiments, including in vitro and in vivo studies, to investigate its biochemical and physiological effects.
科学研究应用
4-one has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have been used to investigate the biochemical and physiological effects of 4-one on various biological molecules, such as proteins, enzymes, and DNA. In vivo studies have been used to investigate the effects of 4-one on the behavior of animals, such as rats and mice. 4-one has also been used to investigate the effects of drug metabolism in humans.
作用机制
The mechanism of action of 4-one is not yet fully understood. However, it is believed that 4-one binds to specific receptors in the body and modulates their activity. This binding is thought to be responsible for the biochemical and physiological effects of 4-one. Furthermore, 4-one is believed to interact with various enzymes and proteins, which may be responsible for its effects on drug metabolism.
Biochemical and Physiological Effects
4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various receptors, such as the serotonin 5-HT3 receptor and the GABA-A receptor. It has also been shown to interact with various enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism. Furthermore, 4-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models.
实验室实验的优点和局限性
4-one has several advantages for laboratory experiments. It is easy to synthesize, is relatively inexpensive, and is stable at room temperature. Furthermore, it is non-toxic and has a low risk of side effects. However, there are also some limitations to using 4-one in laboratory experiments. It is difficult to measure its effects in vivo, as it is rapidly metabolized in the body. Furthermore, it is difficult to study its mechanism of action, as it has a complex chemical structure.
未来方向
There are numerous potential future directions for 4-one research. One potential direction is to investigate its effects on other receptors and enzymes involved in drug metabolism. Furthermore, it could be studied in more detail to determine its mechanism of action. Additionally, 4-one could be used in combination with other drugs to investigate its potential synergistic effects. Finally, 4-one could be used to develop novel therapeutic agents for the treatment of various diseases.
属性
IUPAC Name |
7,8-dimethoxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-6-10(15-3)12(16-4)11(8)17-13/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMSHROQMPROQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxy-2,2-dimethyl-4-chromanone | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)





![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)


![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)
![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)